molecular formula C13H17N3OS B15114543 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

Katalognummer: B15114543
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: ULZAMBYZRHBBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a chemical compound with a unique structure that combines a pyridine ring with a cyano group and a sulfanyl group, attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(3-methylbutyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Eigenschaften

Molekularformel

C13H17N3OS

Molekulargewicht

263.36 g/mol

IUPAC-Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C13H17N3OS/c1-10(2)5-7-15-12(17)9-18-13-11(8-14)4-3-6-16-13/h3-4,6,10H,5,7,9H2,1-2H3,(H,15,17)

InChI-Schlüssel

ULZAMBYZRHBBRL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCNC(=O)CSC1=C(C=CC=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.